
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol is a chemical compound with a complex structure that includes an oxazoline ring and a long alkyl chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of an amino alcohol with a carboxylic acid derivative to form the oxazoline ring. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoline derivatives.
Reduction: Reduction reactions can lead to the formation of oxazolidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxazoline and oxazolidine derivatives, which can have different functional groups attached depending on the reagents used.
科学的研究の応用
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme mechanisms and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol involves its interaction with molecular targets such as enzymes or receptors. The oxazoline ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The long alkyl chain may also play a role in the compound’s ability to interact with lipid membranes and other hydrophobic environments.
類似化合物との比較
Similar Compounds
- 4-Methyl-2-(15-methylhexadecyl)-4,5-dihydro-1,3-oxazol-4-ylmethanol
- 4-Methylpentan-2-one (Methyl isobutyl ketone)
Uniqueness
4-Methyl-2-(15-methylhexadecyl)-2-oxazoline-4-methanol is unique due to its specific combination of an oxazoline ring and a long alkyl chain, which imparts distinct chemical and physical properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
93841-66-8 |
|---|---|
分子式 |
C22H43NO2 |
分子量 |
353.6 g/mol |
IUPAC名 |
[4-methyl-2-(15-methylhexadecyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO2/c1-20(2)16-14-12-10-8-6-4-5-7-9-11-13-15-17-21-23-22(3,18-24)19-25-21/h20,24H,4-19H2,1-3H3 |
InChIキー |
OAQSAZVSDJOSNY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCCCCCCCCCCCCCC1=NC(CO1)(C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


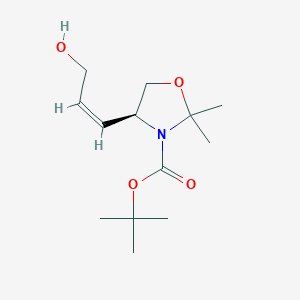
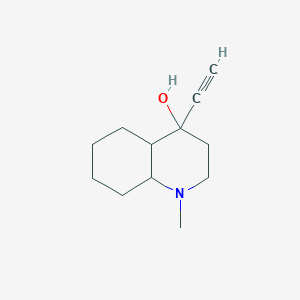
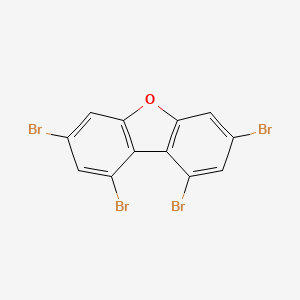



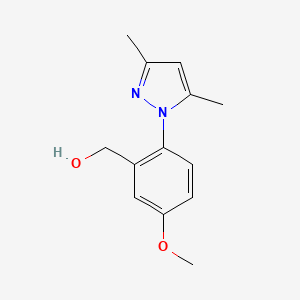
![1,3,7,9-Tetramethoxy-2,6-dimethyldibenzo[b,d]furan](/img/structure/B12885153.png)

![(1R)-Dicyclohexyl(2'-(mesityloxy)-[1,1'-binaphthalen]-2-yl)phosphine oxide](/img/structure/B12885165.png)
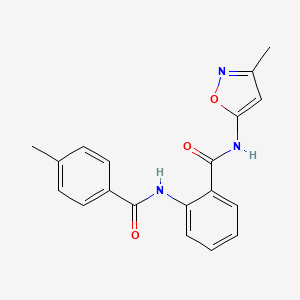
![Methyl [ethyl(diphenyl)-lambda~5~-phosphanylidene]carbamate](/img/structure/B12885177.png)
![(2R)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B12885183.png)

